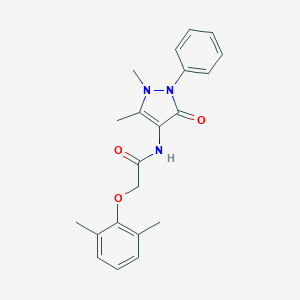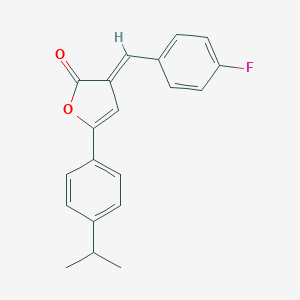![molecular formula C18H18N2O2S B403197 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B403197.png)
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenethylsulfanyl Group: The phenethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with a thiol group attached to the benzimidazole core.
Attachment of Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenethylsulfanyl group could play a role in binding to hydrophobic pockets, while the benzimidazole core might interact with aromatic residues through π-π stacking.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-phenylbenzimidazole.
Phenethyl Derivatives: Compounds such as phenethylamine and phenethyl alcohol.
Propionic Acid Derivatives: Compounds like ibuprofen and naproxen.
Uniqueness
3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid is unique due to the combination of the benzimidazole core, phenethylsulfanyl group, and propionic acid moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C18H18N2O2S |
|---|---|
分子量 |
326.4g/mol |
IUPAC名 |
3-[2-(2-phenylethylsulfanyl)benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2S/c21-17(22)10-12-20-16-9-5-4-8-15(16)19-18(20)23-13-11-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22) |
InChIキー |
LMLHJSMLPNSPCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2CCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(E)-[2-oxo-5-(4-propan-2-ylphenyl)furan-3-ylidene]methyl]benzoate](/img/structure/B403116.png)
![N-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-N-(4-methylphenyl)amine](/img/structure/B403118.png)

![(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B403121.png)
![N'-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzohydrazide](/img/structure/B403122.png)
![ethyl 4-({[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)benzoate](/img/structure/B403123.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B403124.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403126.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B403129.png)



